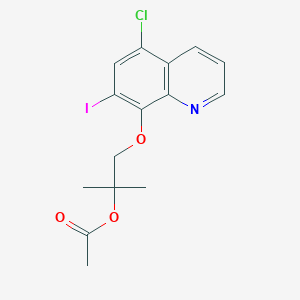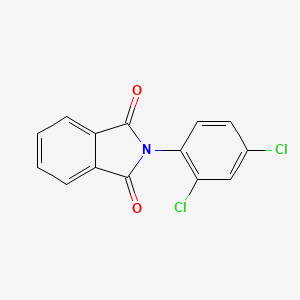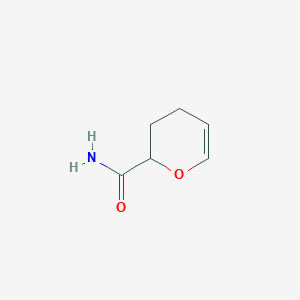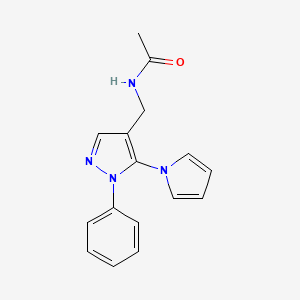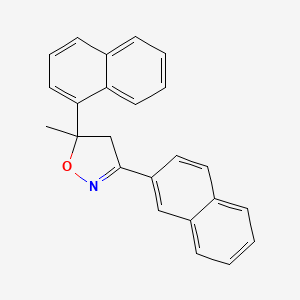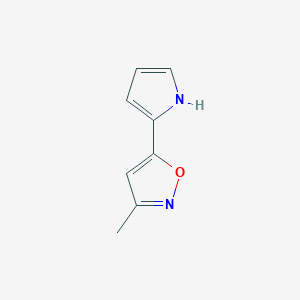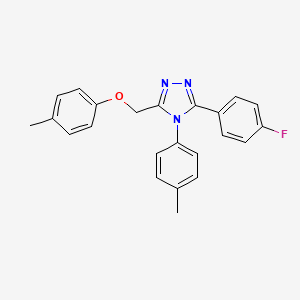
4H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- is a complex organic compound that belongs to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- typically involves multi-step organic reactions. The process often starts with the preparation of the triazole ring, followed by the introduction of the fluorophenyl and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and phenyl halides. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Solvent extraction, crystallization, and chromatography are commonly employed to purify the final product.
化学反応の分析
Types of Reactions
4H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The fluorophenyl and methylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
4H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用機序
The mechanism of action of 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting cell wall synthesis or anticancer effects by inhibiting specific signaling pathways.
類似化合物との比較
Similar Compounds
- 4H-1,2,4-Triazole, 3-(4-chlorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-
- 4H-1,2,4-Triazole, 3-(4-bromophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-
- 4H-1,2,4-Triazole, 3-(4-methylphenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)-
Uniqueness
The presence of the fluorophenyl group in 4H-1,2,4-Triazole, 3-(4-fluorophenyl)-5-((4-methylphenoxy)methyl)-4-(4-methylphenyl)- imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s bioavailability and efficacy in various applications, making it a valuable candidate for further research and development.
特性
CAS番号 |
141079-02-9 |
|---|---|
分子式 |
C23H20FN3O |
分子量 |
373.4 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-5-[(4-methylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C23H20FN3O/c1-16-3-11-20(12-4-16)27-22(15-28-21-13-5-17(2)6-14-21)25-26-23(27)18-7-9-19(24)10-8-18/h3-14H,15H2,1-2H3 |
InChIキー |
QAXGDYYCZYWMTD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)F)COC4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


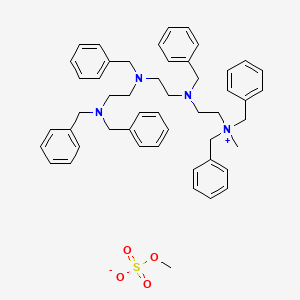
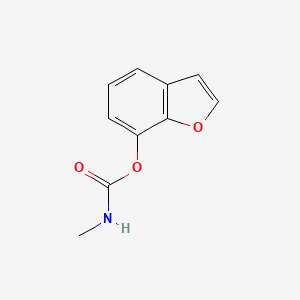
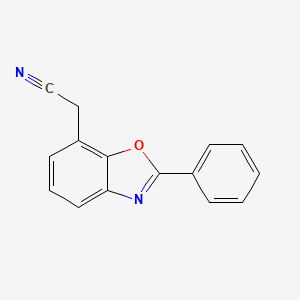
![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)
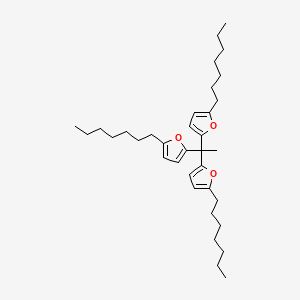
![2-(Carboxy(hydroxy)methyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B15210981.png)
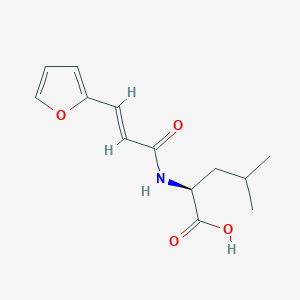
![Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B15210993.png)
